

# spectroscopic comparison of 4-(1-Piperidylmethyl)phenylboronic Acid and its precursors

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## Compound of Interest

Compound Name: 4-(1-Piperidylmethyl)phenylboronic Acid

Cat. No.: B176246

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## Spectroscopic Comparison: 4-(1-Piperidylmethyl)phenylboronic Acid and Its Precursors

A detailed analysis of the spectroscopic signatures of **4-(1-Piperidylmethyl)phenylboronic Acid** and a comparative study against its synthetic precursors, 4-Formylphenylboronic Acid and Piperidine, is presented. This guide provides researchers, scientists, and drug development professionals with key spectroscopic data and experimental protocols to aid in the identification and characterization of these compounds.

The synthesis of **4-(1-Piperidylmethyl)phenylboronic Acid** is commonly achieved through the reductive amination of 4-Formylphenylboronic Acid with Piperidine. This process results in significant changes in the spectroscopic characteristics of the molecule, which can be readily observed using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic shifts is crucial for reaction monitoring, purity assessment, and structural confirmation.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(1-Piperidylmethyl)phenylboronic Acid** and its precursors.

### <sup>1</sup>H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
4-(1-Piperidylmethyl)phenylboronic Acid	7.75, 7.35	d, d	Ar-H
	3.50	s	Ar-CH <sub>2</sub> -N
	2.40	t	N-(CH <sub>2</sub> )-
	1.55	m	-(CH <sub>2</sub> )-
	1.40	m	-(CH <sub>2</sub> )-
4-Formylphenylboronic Acid	9.95	s	-CHO
	8.20	s (broad)	B(OH) <sub>2</sub>
	7.90, 7.80	d, d	Ar-H
Piperidine	2.79	t	α-CH <sub>2</sub>
	2.19	s	NH
	1.51	m	β, γ-CH <sub>2</sub>

### <sup>13</sup>C NMR Spectral Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
4-(1-Piperidylmethyl)phenylboronic Acid	143.0, 134.9, 128.5	Ar-C
63.8	Ar-CH <sub>2</sub> -N	
54.5	N-CH <sub>2</sub> -	
26.0	-CH <sub>2</sub> -	
24.1	-CH <sub>2</sub> -	
4-Formylphenylboronic Acid	193.0	C=O
137.0, 135.5, 129.0	Ar-C	$\alpha$ -C
Piperidine	47.0	
27.2	$\beta$ -C	
25.2	$\gamma$ -C	

## IR Spectral Data

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
4-(1-Piperidylmethyl)phenylboronic Acid	3400-3200 (broad)	O-H stretch (boronic acid)
	2930, 2850	C-H stretch (aliphatic)
	1610	C=C stretch (aromatic)
	1350	B-O stretch
4-Formylphenylboronic Acid	3400-3200 (broad)	O-H stretch (boronic acid)
	2830, 2730	C-H stretch (aldehyde)
	1700	C=O stretch (aldehyde)
	1600	C=C stretch (aromatic)
Piperidine	1350	B-O stretch
	3280 (broad)	N-H stretch
	2930, 2850	C-H stretch (aliphatic)

## Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-(1-Piperidylmethyl)phenylboronic Acid	219.14	201 (M-H <sub>2</sub> O) <sup>+</sup> , 135, 84
4-Formylphenylboronic Acid	149.03	131 (M-H <sub>2</sub> O) <sup>+</sup> , 121, 103
Piperidine	85.15	84, 70, 56, 43

## Experimental Protocols

Standard analytical techniques were employed for the spectroscopic characterization of the compounds.

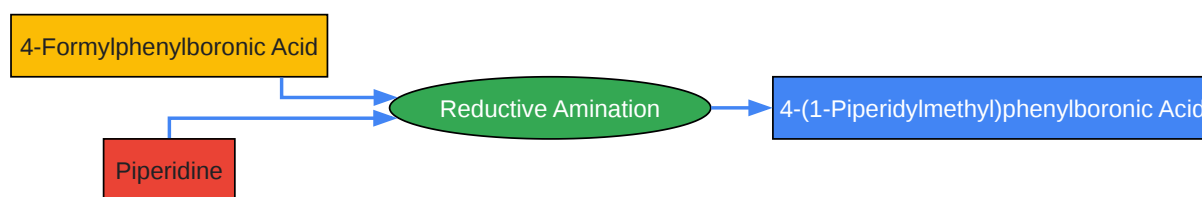
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) with tetramethylsilane (TMS) as an internal standard. For  $^1\text{H}$  NMR, a standard pulse sequence was used. For  $^{13}\text{C}$  NMR, proton-decoupled spectra were acquired.

Infrared (IR) Spectroscopy: FT-IR spectra were obtained using a potassium bromide (KBr) pellet or attenuated total reflectance (ATR) method. The spectra were recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. Samples were dissolved in a suitable solvent such as methanol or acetonitrile.

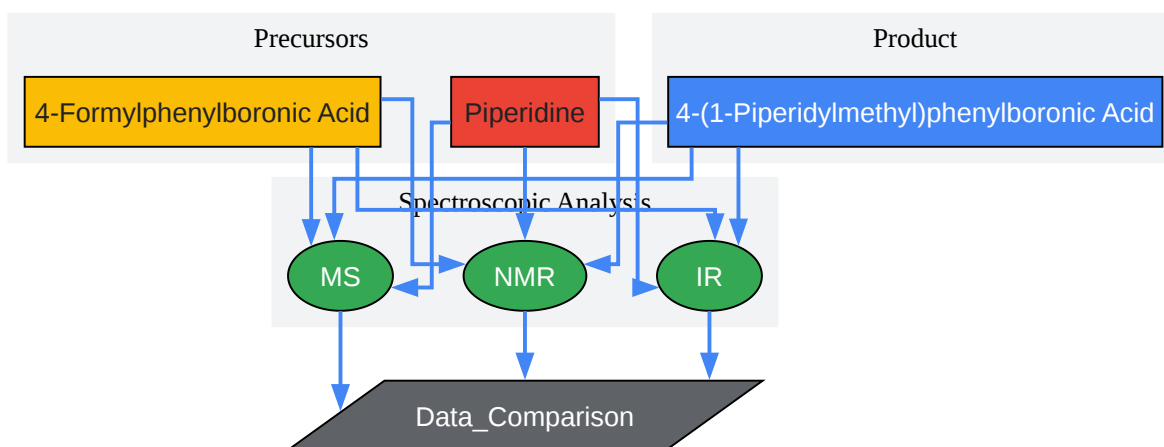
## Synthesis and Spectroscopic Analysis Workflow

The following diagrams illustrate the synthetic pathway for **4-(1-Piperidylmethyl)phenylboronic Acid** and the logical workflow for its spectroscopic comparison with its precursors.



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Caption: Synthetic pathway of **4-(1-Piperidylmethyl)phenylboronic Acid**.



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Caption: Workflow for spectroscopic comparison.

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